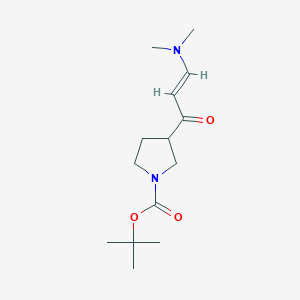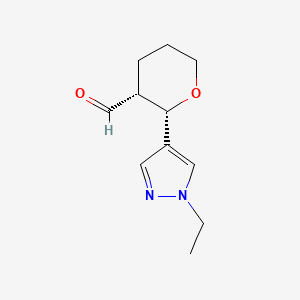
3-(2,6-Dichlorophenyl)-1,2-oxazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-Diclorofenil)-1,2-oxazol-5-ol es un compuesto químico que pertenece a la clase de los oxazoles. Los oxazoles son compuestos heterocíclicos de cinco miembros que contienen un átomo de oxígeno y un átomo de nitrógeno.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 3-(2,6-Diclorofenil)-1,2-oxazol-5-ol típicamente involucra la ciclización de precursores apropiados bajo condiciones específicas. Un método común involucra la reacción de cloruro de 2,6-diclorobenzoílo con clorhidrato de hidroxilamina para formar la oxima correspondiente, la cual se cicliza luego para producir el anillo oxazol .
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza. El uso de reactores de flujo continuo y otras tecnologías avanzadas puede mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(2,6-Diclorofenil)-1,2-oxazol-5-ol puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar el anillo oxazol o el grupo fenilo.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden ocurrir en el anillo fenilo o en el anillo oxazol.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.
Sustitución: Se emplean reactivos como halógenos, agentes alquilantes y nucleófilos bajo diversas condiciones.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir diferentes grupos funcionales en los anillos fenilo u oxazol .
Aplicaciones Científicas De Investigación
3-(2,6-Diclorofenil)-1,2-oxazol-5-ol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en varios procesos químicos
Mecanismo De Acción
El mecanismo de acción de 3-(2,6-Diclorofenil)-1,2-oxazol-5-ol involucra su interacción con objetivos moleculares específicos. El compuesto puede inhibir ciertas enzimas o interactuar con receptores celulares, lo que lleva a varios efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y del contexto en el que se utiliza el compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
2,6-Diclorofenil-cianoxima: Un compuesto relacionado con características estructurales similares.
1-(2,6-Diclorofenil)biguanida clorhidrato: Otro compuesto con el grupo 2,6-diclorofenilo, pero con diferentes grupos funcionales.
Singularidad
3-(2,6-Diclorofenil)-1,2-oxazol-5-ol es único debido a su estructura específica del anillo oxazol combinada con el grupo 2,6-diclorofenilo. Esta combinación imparte propiedades químicas y biológicas distintas, lo que la hace valiosa para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C9H5Cl2NO2 |
|---|---|
Peso molecular |
230.04 g/mol |
Nombre IUPAC |
3-(2,6-dichlorophenyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H5Cl2NO2/c10-5-2-1-3-6(11)9(5)7-4-8(13)14-12-7/h1-4,12H |
Clave InChI |
GRIBTPHWUWKRAG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C2=CC(=O)ON2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (S)-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11758606.png)
![Methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate](/img/structure/B11758614.png)
![4-Amino-5-bromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11758622.png)

![(2S)-2-cyclohexyl-2-[(methoxycarbonyl)amino]acetic acid](/img/structure/B11758633.png)



![2-((1R,5S,6s)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetonitrile](/img/structure/B11758656.png)
![(1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine](/img/structure/B11758659.png)
![methyl (2R)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate](/img/structure/B11758662.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11758672.png)
![9-Fluoro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B11758673.png)

